![molecular formula C12H28O2Si B3367929 Di-tert-butyl(diethoxy)silane CAS No. 201334-78-3](/img/structure/B3367929.png)
Di-tert-butyl(diethoxy)silane
Overview
Description
Di-tert-butyl(diethoxy)silane is a chemical compound with the molecular formula C12H28O4Si . It has an average mass of 264.434 Da and a monoisotopic mass of 264.175690 Da .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves reactions with other organosilicon reagents . For instance, di-tert-butylsilane can be used as a reagent to synthesize 1,1-di-tert-butyl-N-phenylsilanamine by dehydrogenative coupling with aniline in the presence of a supported gold catalyst . Another synthesis method involves the dehydrocoupling of benzyl alcohol using NaOH as a catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of a silicon atom bonded to two tert-butyl groups and two ethoxy groups . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Safety and Hazards
Di-tert-butyl(diethoxy)silane is likely to be a flammable liquid and vapor, similar to related compounds like di-tert-butylsilane . It may cause skin and eye irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
ditert-butyl(diethoxy)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O2Si/c1-9-13-15(14-10-2,11(3,4)5)12(6,7)8/h9-10H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCASPKBFBALDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(C)(C)C)(C(C)(C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619573 | |
Record name | Di-tert-butyl(diethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
201334-78-3 | |
Record name | Di-tert-butyl(diethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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